molecular formula C15H24N4O2 B6501168 tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate CAS No. 1420807-06-2

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B6501168
CAS No.: 1420807-06-2
M. Wt: 292.38 g/mol
InChI Key: YGXWLFFZZZEGRQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a compound that features a tert-butyl group, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methyl(pyrazin-2-yl)amine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or pyrazine compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of pyrazine-containing molecules on biological systems. Its structural features make it a useful tool for probing the interactions of pyrazine derivatives with biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate lies in its combination of a pyrazine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Biological Activity

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to a class of piperidine derivatives that are often explored for their therapeutic properties, including anti-tumor and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H23N5O3C_{15}H_{23}N_{5}O_{3}. The structure features a piperidine ring substituted with a tert-butyl group and a methylpyrazine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly within signaling pathways involved in cell proliferation and survival. It has been noted that compounds similar to this one can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and metabolism .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-tumor Activity Inhibits cellular proliferation in various cancer cell lines via PI3K inhibition .
Enzyme Inhibition Potentially inhibits receptor tyrosine kinases, affecting downstream signaling pathways .
Neuroprotective Effects Investigated for protective effects against neurodegenerative diseases .

Case Studies

  • Anti-Cancer Efficacy : A study demonstrated that derivatives containing the pyrazine moiety exhibited significant anti-cancer properties by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to reduced tumor growth in xenograft models .
  • Neuroprotection : Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce oxidative stress and improve cognitive functions in treated animals .
  • Pharmacological Profiling : In pharmacological studies, the compound was assessed for its binding affinity to various receptors, revealing moderate selectivity towards specific kinase targets associated with tumorigenesis and inflammation .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Tumor Cell Growth : Compounds similar to this one have shown IC50 values in the nanomolar range against mutant forms of receptor tyrosine kinases, indicating potent anti-tumor activity .
  • Mechanistic Insights : The interaction with Class I PI3K isoforms has been confirmed through biochemical assays, suggesting that this compound may serve as a lead for developing selective inhibitors targeting these pathways .

Properties

IUPAC Name

tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWLFFZZZEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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